Hydroxylamine-15N hydrochloride

Catalog No.
S1488743
CAS No.
40711-48-6
M.F
ClH4NO
M. Wt
70.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxylamine-15N hydrochloride

CAS Number

40711-48-6

Product Name

Hydroxylamine-15N hydrochloride

Molecular Formula

ClH4NO

Molecular Weight

70.48 g/mol

InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1+1

InChI Key

WTDHULULXKLSOZ-IEOVAKBOSA-N

SMILES

NO.Cl

Synonyms

Hydroxyammonium Chloride-15N; Hydroxylamine Chloride-15N; Hydroxylamine Chlorohydrate-15N; Hydroxylammonium Chloride-15N; Oxammonium Hydrochloride-15N

Canonical SMILES

NO.Cl

Isomeric SMILES

[15NH2]O.Cl

Here's how it works:

  • Incorporation: HA-15N can be incorporated into various biological molecules, such as amino acids, proteins, and nucleic acids, depending on the specific experimental design.
  • Detection and Analysis: By utilizing techniques like mass spectrometry, researchers can distinguish between molecules containing the enriched 15N and those with the naturally occurring nitrogen-14 (14N) isotope. This allows them to trace the fate of the labeled molecule within the system and study its interactions with other biomolecules.

For example, HA-15N has been used to:

  • Investigate nitrogen metabolism in plants and microbes
  • Study protein synthesis and degradation pathways in cells
  • Trace the movement of nitrogen in complex ecosystems

Chemical Synthesis and Applications in Organic Chemistry

Beyond its role in biological research, HA-15N also finds applications in organic chemistry.

  • Reducing Agent: HA-15N acts as a mild reducing agent, capable of converting various functional groups, such as carbonyl groups, into their corresponding amine derivatives. This property makes it useful in the synthesis of specific organic molecules.
  • Isotopic Labeling: The presence of the 15N isotope can be used to create isotopically labeled organic compounds for various purposes, including:
    • Studying reaction mechanisms by tracking the movement of the labeled atom
    • Developing new drugs and pharmaceuticals with improved properties

Safety Considerations

  • Irritant: HA-15N can irritate the skin, eyes, and respiratory system upon contact or inhalation.
  • Oxidizing Agent: Though mild, HA-15N can act as an oxidizing agent and may react with certain organic materials.

Hydroxylamine-15N hydrochloride is an isotopically labeled derivative of hydroxylamine hydrochloride. The nitrogen atom (N) is enriched with the isotope nitrogen-15 (¹⁵N). This compound functions as a mild reducing agent in various organic and inorganic chemical reactions [].


Molecular Structure Analysis

The molecule consists of hydroxylamine (NH₂OH) linked to a hydrochloric acid (HCl) moiety. The key features include:

  • The presence of a hydroxyl group (OH) and an amine group (NH₂) bonded to the same central nitrogen atom [].
  • A hydrogen bond can form between the hydrogen of the hydroxyl group and the lone pair on the nitrogen atom, creating a stable six-membered ring structure [].

Chemical Reactions Analysis

One primary application of hydroxylamine-15N hydrochloride is as a derivatizing agent in isotope-aided analytical techniques like mass spectrometry []. The ¹⁵N isotope allows researchers to distinguish the labeled molecule from other components in a mixture.

Here's an example of a derivatization reaction using hydroxylamine-15N hydrochloride (generic structure represented as R-C=O):

R-C=O + NH₂OH-¹⁵HCl → R-¹⁵NHOH + H₂O + HCl []

The carbonyl group (C=O) is converted to an oxime (R-¹⁵NHOH) with the ¹⁵N incorporated into the molecule.


Physical And Chemical Properties Analysis

  • Melting point: 155-157 °C (literature) [].
  • Solubility: Soluble in water [].

Hydroxylamine-15N hydrochloride should be handled with care following standard laboratory safety protocols for chemicals. Safety Data Sheets (SDS) provide detailed information on specific hazards and handling procedures.

Please Note:

  • Due to the specific nature of Hydroxylamine-15N hydrochloride, information on mechanism of action is not readily available in the context of scientific research.

  • Reduction Reactions: It can reduce aldehydes and ketones to their corresponding oximes, which are useful intermediates in organic synthesis.
  • Formation of Nitroso Compounds: Hydroxylamine reacts with nitrites to form nitroso compounds, which are significant in various chemical applications.
  • Dehydration Reactions: Under specific conditions, hydroxylamine can undergo dehydration to produce nitriles, contributing to the formation of nitrogen-containing heterocycles .

The biological activity of hydroxylamine-15N hydrochloride is notable for its role in biochemical processes:

  • Nitric Oxide Synthase Inhibition: Hydroxylamine can inhibit nitric oxide synthase, impacting nitric oxide production in biological systems.
  • Antioxidant Properties: It exhibits antioxidant activity, which may protect cells from oxidative stress.
  • Potential Toxicity: Hydroxylamine derivatives have been associated with cytotoxic effects at high concentrations, indicating the need for caution in biological applications .

Several methods exist for synthesizing hydroxylamine-15N hydrochloride:

  • Hydrolysis of Nitromethane: This method involves hydrolyzing nitrogen-15 labeled nitromethane to produce hydroxylamine. The process typically requires careful control of reaction conditions to ensure high yield and purity .
  • Reduction of Nitrogen Compounds: Hydroxylamine can be synthesized through the reduction of various nitrogen-containing compounds using reducing agents under controlled conditions.
  • Direct Ammonolysis: This involves reacting chlorinated hydrocarbons with ammonia or amines under specific conditions to yield hydroxylamine derivatives .

Hydroxylamine-15N hydrochloride has diverse applications across various fields:

  • Analytical Chemistry: It is used as a reagent for the quantitative analysis of carbonyl compounds through oxime formation.
  • Biochemistry: The compound serves as a tool for studying metabolic pathways involving nitrogen compounds.
  • Pharmaceutical Research: Its isotopic labeling is valuable for tracing drug metabolism and pharmacokinetics in drug development studies .

Studies on the interactions of hydroxylamine-15N hydrochloride reveal its potential effects on biological systems:

  • Enzyme Interactions: Hydroxylamine can interact with enzymes involved in nitrogen metabolism, potentially altering their activity.
  • Cellular Uptake: Research indicates that hydroxylamine derivatives may influence cellular uptake mechanisms, affecting drug delivery systems.
  • Toxicological Studies: Investigations into its toxicity highlight concerns regarding prolonged exposure and its effects on organ systems such as the liver and kidneys .

Several compounds share similarities with hydroxylamine-15N hydrochloride, each possessing unique properties:

Compound NameMolecular FormulaKey Features
HydroxylamineH₃N₃ONon-labeled version; used widely as a reducing agent.
Hydroxylammonium chlorideClH₄N₁OSimilar structure; often used interchangeably with hydroxylamine hydrochloride.
Aminooxyacetic acidC₂H₇NO₂Contains an aminooxy group; used in bioconjugation reactions.
2-AminoethanolC₂H₇NOCommonly used as a building block in organic synthesis.
HydrazineN₂H₄Strong reducing agent; used in rocket fuel and pharmaceuticals.

Hydroxylamine-15N hydrochloride's uniqueness lies in its isotopic labeling, which allows for precise tracking in biochemical studies, distinguishing it from non-labeled counterparts and other amine derivatives .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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